Quinazolinones are a class of heterocyclic compounds featuring a benzene ring fused to a pyrimidine ring with a carbonyl group at position 4. These compounds and their derivatives are frequently studied in medicinal chemistry due to their wide range of pharmacological activities. [, , , , , , , , , , , , , , , , , , , , , ]
4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid is a compound classified as a quinazoline derivative. It has gained attention in the fields of drug discovery and medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is , and it is identified by the CAS number 1154234-75-9. The compound features a quinazoline structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors to form the quinazoline core, followed by functionalization at the butanoic acid moiety. Specific technical details regarding the reaction conditions, catalysts, and purification methods are crucial for optimizing yield and purity. For instance, reactions may require specific solvents, temperatures, and times to achieve desired outcomes .
The molecular structure of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid can be described using various chemical identifiers:
The structure reveals a complex arrangement with a nitro group and a carbonyl functionality, contributing to its chemical reactivity and biological activity .
The compound can undergo various chemical reactions typical of carboxylic acids and nitro compounds. Notably, it may participate in:
Each reaction requires careful control of conditions such as temperature, solvent choice, and reaction time to ensure selectivity and yield .
The physical and chemical properties of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid include:
These properties influence its behavior in biological systems and its suitability for various applications in drug formulation and delivery .
4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts .
The construction of the 6-nitroquinazolin-4(3H)-one core typically begins with anthranilic acid derivatives or substituted 2-nitrobenzamides. A robust approach involves:
Table 1: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Yield (%) | Critical Parameter |
---|---|---|---|
Cyclization | Trimethyl orthoformate, 120°C, 6h | 75-82 | Anhydrous conditions |
N-Alkylation | Ethyl 4-bromobutyrate, K₂CO₃, DMF, 60°C | 68 | Stoichiometric base (1.5 eq) |
Hydrolysis | 2M NaOH, THF/H₂O (3:1), 25°C | >95 | pH control during workup |
Retrosynthetic analysis reveals the quinazolinone nucleus as the strategic convergence point, with the nitro group optimally introduced prior to cyclization to avoid regioselectivity challenges [1].
Microwave irradiation significantly optimizes quinazolinone formation:
While not directly part of this compound’s structure, deuterated analogs (e.g., 3-deutero-piperidine-2,6-diones) provide mechanistic insights relevant to functionalization:
Nitro group installation precedes quinazolinone cyclization due to ring deactivation post-formation:
Table 2: Nitro Group Protection Strategies
Method | Condition | Nitro Stability | Compatibility |
---|---|---|---|
Conventional H₂/Pd-C | 1 atm, 25°C | Low (30% reduction) | Poor with halogens |
Sulfur-doped Pd/C | 10 mol%, EtOH | High (>90% retained) | Tolerates Cl/Br |
Transfer Hydrogenation | HCO₂NH₄, Pd(OH)₂ | Moderate (85% retained) | Halogen-safe |
Solvent polarity critically influences N-alkylation efficiency:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2